![molecular formula C32H36N2O13 B12059669 Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH: is a compound used primarily in peptide synthesis. It is a derivative of serine, where the hydroxyl group is glycosylated with a galactosamine moiety that is further acetylated. The compound is often utilized in the synthesis of glycopeptides and has applications in various fields including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH involves multiple steps. The starting material is typically serine, which undergoes glycosylation with a galactosamine derivative. This is followed by acetylation of the hydroxyl groups on the galactosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Glycosylation Reactions: Formation of glycosidic bonds with other sugars.
Acetylation and Deacetylation: Addition or removal of acetyl groups
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Acetic Anhydride: Used for acetylation reactions.
Trifluoroacetic Acid (TFA): Used for cleavage from solid supports in peptide synthesis
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives, glycosylated peptides, and acetylated glycopeptides .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH is used in the synthesis of glycopeptides, which are important for studying protein-carbohydrate interactions .
Biology
In biology, this compound is used to study glycosylation processes and the role of glycopeptides in cellular functions .
Medicine
In medicine, this compound is used in the development of cancer vaccines and other therapeutic agents that target glycosylated proteins .
Industry
In the industry, this compound is used in the production of synthetic glycopeptides for research and therapeutic purposes .
Mécanisme D'action
The mechanism of action of Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH involves its incorporation into glycopeptides. The galactosamine moiety interacts with specific receptors or enzymes, influencing various biological pathways. The acetyl groups protect the hydroxyl groups during synthesis and can be removed to expose reactive sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Thr[GalNAc(Ac)3-|A-D]-OH: Similar structure but based on threonine instead of serine.
Fmoc-L-Ser[GalNAc(Ac)3]-OAllyl: Similar structure with an allyl ester group.
Uniqueness
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH is unique due to its specific glycosylation pattern and the presence of the Fmoc protecting group, making it highly suitable for peptide synthesis and glycopeptide research .
Propriétés
Formule moléculaire |
C32H36N2O13 |
|---|---|
Poids moléculaire |
656.6 g/mol |
Nom IUPAC |
(2S)-3-[(2S,3R,4R,5R,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26-,27+,28-,29+,31-/m0/s1 |
Clé InChI |
ORICVOOXZDVFIP-MIOLQQMZSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



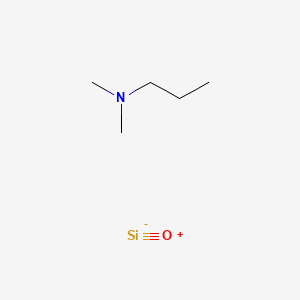
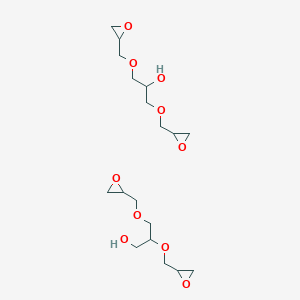

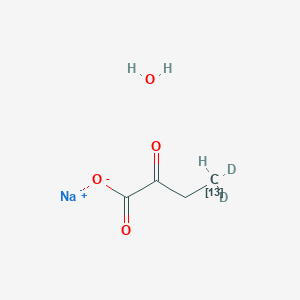



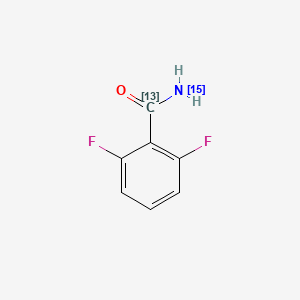
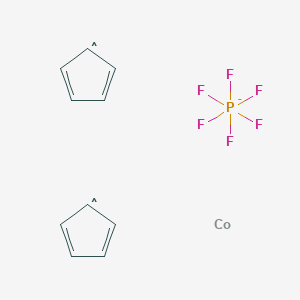

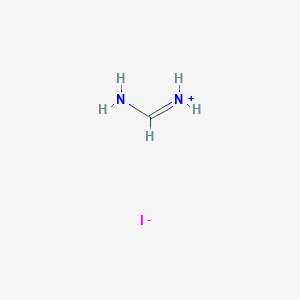
![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)

